molecular formula C15H13N3O4S B2922611 methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide CAS No. 1707586-38-6

methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide

Cat. No.: B2922611
CAS No.: 1707586-38-6
M. Wt: 331.35
InChI Key: SSYFQMQRTMVDAV-UHFFFAOYSA-N
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Description

Methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide: is a complex organic compound with a molecular structure that includes a pyrido[2,3-e][1,3,4]thiadiazine core, a 4-methylphenyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido[2,3-e][1,3,4]thiadiazine core. This can be achieved through cyclization reactions involving appropriate precursors. The 4-methylphenyl group is introduced through a substitution reaction, and the carboxylate group is added through esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can be employed to replace functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve hydrogen gas and a catalyst.

  • Substitution reactions could use nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

  • Oxidation can lead to the formation of hydroxyl groups or carbonyl groups.

  • Reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: This compound is used in synthetic chemistry as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemical products.

Biology: In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In industrial applications, the compound can be used in the production of materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

  • Methyl 1-(3-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide: Similar structure but with a different position of the methyl group on the phenyl ring.

  • Methyl 1-(2-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide: Similar structure but with a different position of the methyl group on the phenyl ring.

  • Methyl 1-(4-methoxyphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide: Similar structure but with a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness: The uniqueness of methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide lies in its specific arrangement of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-methylphenyl group, in particular, may confer distinct properties compared to similar compounds.

Properties

IUPAC Name

methyl 1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-5-7-11(8-6-10)18-13-12(4-3-9-16-13)23(20,21)14(17-18)15(19)22-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYFQMQRTMVDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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